molecular formula C25H35D5N2O6S B564346 Leukotriene D4-d5 CAS No. 1240398-17-7

Leukotriene D4-d5

Cat. No. B564346
CAS RN: 1240398-17-7
M. Wt: 501.7
InChI Key: YEESKJGWJFYOOK-HXHZKDJLSA-N
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Description

Leukotriene D4-d5 (LTD4-d5) is an internal standard used for the quantification of LTD4 . It is an active metabolite of LTC4 and a constituent of slow-reacting substance of anaphylaxis (SRS-A) . Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .


Synthesis Analysis

LTD4-d5 is formed via metabolism of LTC4 by γ-glutamyl transpeptidase . The initial steps in the synthesis of leukotrienes involve the translocation of 5-lipoxygenase (5-LO) to the nuclear envelope and its subsequent association with its scaffold protein 5-lipoxygenase-activating protein (FLAP) .


Molecular Structure Analysis

The molecular formula of LTD4-d5 is C25H35D5N2O6S . The structure includes three conjugated double bonds and three defined stereocentres .


Chemical Reactions Analysis

LTD4-d5 is an active metabolite of LTC4 and is formed via metabolism of LTC4 by γ-glutamyl transpeptidase .


Physical And Chemical Properties Analysis

LTD4-d5 has a molecular weight of 501.7 . It is soluble in DMF and DMSO at 50 mg/ml, in ethanol at 1 mg/ml, and in PBS (pH 7.2) at 0.1 mg/ml . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 785.8±60.0 °C at 760 mmHg, and a flash point of 429.0±32.9 °C .

Scientific Research Applications

  • Metabolism and Biological Potency : An enzyme in porcine kidney converts LTD4 into less polar metabolites like Leukotriene E4 (LTE4), which induces contractions in guinea pig ileum, though less potently than Leukotriene C4 (LTC4) (Bernström & Hammarström, 1981).

  • Microvascular Actions and Acute Inflammation : LTD4 causes intense constriction of arterioles and extravasation of macromolecules from postcapillary venules, indicating a role in microcirculatory adjustments and acute inflammatory response (Dahlén et al., 1981).

  • Regulation of Leukotriene Biosynthesis : LTD4 biosynthesis can be regulated by 5-lipoxygenase inhibitors or leukotriene biosynthesis inhibitors that bind to 5-lipoxygenase activating protein. LTD4 receptor antagonists have shown utility in treating human bronchial asthma (Ford-hutchinson, 1994).

  • Role in Hypersensitivity Reactions : LTD4, along with other leukotrienes, plays a role in immediate hypersensitivity reactions, being potent bronchoconstrictors and increasing vascular permeability (Samuelsson, 1983).

  • Induction of Bronchoconstriction : LTD4 induces pronounced bronchoconstriction in humans, especially affecting the function of small airways (Bisgaard, Groth, & Dirksen, 1983).

  • Coronary Constriction in Cardiac Disorders : LTD4 has been shown to cause coronary constriction and reduced myocardial contractility, suggesting a role in various cardiac disorders associated with inflammation (Ezra et al., 1983).

  • Increase in Phospholipase A2 Activity : In endothelial cells, LTD4 treatment results in a dose-dependent, stereospecific increase in phospholipase A2 activity, which is critical for prostanoid synthesis (Clark et al., 1986).

  • Role in Allergic Rhinitis : LTD4 is significant in nasal symptoms of allergy, particularly through long-lasting and strong nasal blockage effects (Okuda et al., 1988).

  • Potent Coronary Artery Vasoconstrictor : LTD4 is a potent coronary artery vasoconstrictor and is associated with impaired ventricular contraction (Michelassi et al., 1982).

  • Immunosuppressive Properties : LTD4 exhibits potent immunosuppressive properties, capable of inhibiting mitogen-induced lymphocyte transformation and antibody-forming cell appearance (Webb et al., 1982).

Mechanism of Action

Target of Action

Leukotriene D4-d5, a deuterium-labeled variant of Leukotriene D4, primarily targets the smooth muscles in the body . Its main function is to induce the contraction of these muscles, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .

Mode of Action

This compound interacts with its targets, the smooth muscles, by inducing their contraction . This interaction results in bronchoconstriction, which is the narrowing of the airways in the lungs, and vasoconstriction, which is the narrowing of blood vessels . Additionally, it increases vascular permeability, allowing more fluids and cells to move from the blood into the tissues .

Biochemical Pathways

This compound is part of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

It’s known that leukotrienes are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase (5-lo) and 5-lo-activating protein (flap), both of which are required for leukotriene biosynthesis .

Result of Action

The action of this compound leads to bronchoconstriction and vasoconstriction, which can contribute to the pathogenesis of asthma and acute hypersensitivity . It also increases vascular permeability, which can lead to inflammation and swelling .

properties

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEESKJGWJFYOOK-HXHZKDJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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